molecular formula C9H8BrClO B2440950 Ethanone, 2-bromo-1-(5-chloro-2-methylphenyl)- CAS No. 725743-47-5

Ethanone, 2-bromo-1-(5-chloro-2-methylphenyl)-

Cat. No. B2440950
CAS RN: 725743-47-5
M. Wt: 247.52
InChI Key: OYLQSSJKJSALBH-UHFFFAOYSA-N
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Description

“Ethanone, 2-bromo-1-(5-chloro-2-methylphenyl)-” is a chemical compound with the CAS Number: 725743-47-5. It has a molecular weight of 247.52 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, bromination of 5-hydroxy-2-nitroacetophenone in a chloroform-carbon tetrachloride-ethyl acetate mixture at 61° has been used to obtain related compounds .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8BrClO/c1-6-2-3-7(11)4-8(6)9(12)5-10/h2-4H,5H2,1H3 . This indicates the presence of 9 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 1 oxygen atom in the molecule.


Physical And Chemical Properties Analysis

This compound is a solid . Its SMILES string is COc1cc©c(Cl)cc1C(=O)CBr , which provides a textual representation of the compound’s structure.

Scientific Research Applications

Facile Synthesis of Enantiomerically Pure Compounds A study developed a 7-step procedure for synthesizing enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes that started from a similar compound, showcasing a method characterized by inexpensiveness, scalability, and the ability to produce high-purity enantiomers with determined absolute configurations (Zhang et al., 2014).

Pyrolysis Products Identification Research on the pyrolysis of new psychoactive substances, such as 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride, identified twelve products through a simulated 'meth pipe' scenario, highlighting the importance of understanding the stability and potential health risks of pyrolytic degradation products (Texter et al., 2018).

Anticholinesterase Activity of Tetrazole Derivatives A study aimed to synthesize different 2-[(1-methyl-1H-tetrazole-5-yl) thio]-1-(substituted phenyl)ethanone derivatives to investigate their anticholinesterase activities. The results showed that compounds with electron-donating substituents exhibited the highest anticholinesterase activity, suggesting potential applications in managing diseases related to cholinesterase inhibition (Mohsen et al., 2014).

Hydrogen-Bonding Patterns in Enaminones The study of hydrogen-bonding patterns in enaminones related to ethanone derivatives provided insights into the structural stability and interactions within molecules. This research could have implications for the design of molecules with specific interaction capabilities or stability characteristics [(Balderson et al., 2007)](https://consensus.app/papers/hydrogenbonding-patterns-enaminones-balderson/dacfda39c4ee5ed69efaa379213f3af0/?utm_source=chatgpt).

Nucleophilic Substitution Reaction Study A computational study investigated the reactions between imidazole and various 2-bromo-1-arylethanone derivatives, including density functional theory (DFT) calculations. This study provides a deeper understanding of the chemical reactivity and potential applications of these compounds in synthesis and pharmaceutical development (Erdogan & Erdoğan, 2019).

Safety and Hazards

The compound is classified as a Combustible Solid under the Storage Class Code 11 . The WGK (Water Hazard Class) is 3 , indicating a high hazard to water. The flash point is not applicable .

Mechanism of Action

properties

IUPAC Name

2-bromo-1-(5-chloro-2-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO/c1-6-2-3-7(11)4-8(6)9(12)5-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLQSSJKJSALBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 2-bromo-1-(5-chloro-2-methylphenyl)-

CAS RN

725743-47-5
Record name 2-bromo-1-(5-chloro-2-methylphenyl)ethan-1-one
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